molecular formula C15H15NO5S B2790661 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 314260-18-9

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2790661
CAS No.: 314260-18-9
M. Wt: 321.35
InChI Key: KBOXSNWRHOXKOS-XFXZXTDPSA-N
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Description

4-[(5Z)-5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is a synthetic compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This compound is characterized by a 4-methoxybenzylidene substituent at the 5-position of the thiazolidine core, a modification known to enhance biological activity and selectivity in related molecules . The TZD core is extensively documented for its diverse biological activities, making this compound a valuable tool for investigating multiple research pathways. Its potential applications are rooted in the established properties of its structural analogues. Primary research areas include the study of oxidative stress , as TZD derivatives have demonstrated potent radical scavenging capabilities against free radicals like DPPH, nitric oxide, and superoxide anions . A second major area of investigation is inflammation ; closely related TZD compounds have exhibited excellent anti-inflammatory activity in biological assays . Furthermore, due to the known affinity of TZDs for Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARγ, this compound may serve as a candidate for research into metabolic diseases, type 2 diabetes, and obesity . The mechanism of action for TZD-based compounds often involves interaction with key enzymatic targets or nuclear receptors, leading to the modulation of downstream signaling pathways related to metabolism, inflammation, and cellular proliferation . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any personal use. All safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOXSNWRHOXKOS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiazolidine Ring Formation: : The starting materials typically include 4-methoxybenzaldehyde, thiosemicarbazide, and an appropriate diketone or diester. The reaction proceeds through condensation and cyclization to form the thiazolidine ring.

  • Aldol Condensation: : Using a base such as NaOH, the formed thiazolidine undergoes aldol condensation with a butanoic acid derivative. This step adds the butanoic acid moiety to the structure.

Industrial Production Methods

Industrial production may scale up the laboratory conditions, optimizing for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can enhance efficiency. Industrial processes would also prioritize safety and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidine-2,4-dione ring undergoes nucleophilic substitution at the 3-position. Common nucleophiles include amines and thiols:

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with catalytic bases like K₂CO₃.

  • Example : Reaction with primary amines yields Schiff base derivatives, enhancing antibacterial activity .

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems:

  • Conditions : Reflux in toluene with p-toluenesulfonic acid (p-TsOH).

  • Outcome : Formation of quinoline- or indole-fused thiazolidinones, which show improved pharmacological profiles.

Esterification

The carboxylic acid group can be esterified to improve lipophilicity:

  • Conditions : Methanol with H₂SO₄ as a catalyst.

  • Product : Methyl ester derivative, used in prodrug formulations.

Oxidation-Reduction Reactions

The methoxybenzylidene group is redox-active:

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the allylic position to a ketone or carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond in the benzylidene group.

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves ester groups to regenerate the carboxylic acid.

  • Basic Hydrolysis : Degrades the thiazolidine ring, forming thioamide intermediates .

Stability and Reaction Conditions

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 10).

  • Thermal Stability : Stable up to 150°C; degradation occurs at higher temperatures.

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The presence of the methoxybenzylidene moiety enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models, suggesting potential therapeutic applications in diseases linked to oxidative damage .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer effects. The compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that related thiazolidine derivatives can suppress the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This application is particularly relevant for conditions like arthritis and other chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the reaction of thiazolidine derivatives with appropriate aldehydes under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various thiazolidine derivatives, including this compound, using DPPH and ABTS assays. Results indicated that the compound exhibited a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

Mechanism of Action

The compound's effects largely depend on its interaction with various molecular targets. The thiazolidine ring and the 4-methoxybenzylidene moiety can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The specific mechanism would vary based on the derivative and the target system.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylidene Ring

Methoxy vs. Ethoxy Groups
  • 4-Ethoxybenzylidene Derivatives: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione () replace the methoxy group with an ethoxy substituent. Ethoxy derivatives have shown comparable or improved activity in kinase inhibition assays .
  • 2-Methoxybenzylidene Derivatives: describes 4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid. The ortho-methoxy group introduces steric hindrance, which may reduce binding affinity to target proteins compared to the para-substituted analogue .
Halogenated and Heterocyclic Substituents
  • Bromophenyl-Furyl Conjugates: and highlight derivatives such as 4-[(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid. The bromine atom and furan ring enhance π-π stacking interactions, improving inhibition of apoptosis signal-regulating kinase 1 (ASK1) (IC50: <1 µM) .
  • Fluorophenyl Analogues : reports 4-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]benzoic acid with an IC50 of 200 µM against dual specificity phosphatase 22 (DUSP22). The electron-withdrawing fluorine atom reduces potency compared to methoxy derivatives, suggesting electronic effects critically modulate target engagement .

Modifications to the Thiazolidinedione Core and Side Chain

Sulfanylidene vs. Dioxo Groups
  • The butanoic acid side chain is retained, but the 2-methyl-3-phenylprop-2-enylidene substituent introduces rigidity, reducing conformational flexibility .
Side Chain Elongation
  • Hexanoic Acid Derivatives: describes 6-[(5Z)-5-(4-bromophenylfurylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Elongating the side chain from C4 (butanoic acid) to C6 (hexanoic acid) improves ASK1 inhibition (IC50: 0.5 µM) due to enhanced hydrophobic interactions with the target’s active site .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : Methoxy derivatives (e.g., LogP ~2.5) exhibit balanced lipophilicity, whereas bromophenyl-furyl analogues (LogP >3) may suffer from poor aqueous solubility .
  • Metabolic Stability : Ethoxybenzylidene derivatives show prolonged half-lives in vitro due to reduced oxidative metabolism compared to methoxy analogues .

Biological Activity

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS No. 314260-18-9) is a thiazolidinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that contributes to its potential as a therapeutic agent.

The molecular formula of this compound is C15H15NO5S, with a molecular weight of 321.35 g/mol. Its boiling point is approximately 552 °C, and it has a predicted density of 1.401 g/cm³ . The compound's structure includes a thiazolidinone ring and a butanoic acid moiety, which are key to its biological interactions.

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a variety of biological activities, including:

1. Antioxidant Activity

Thiazolidinones have been reported to possess significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is beneficial in treating inflammatory diseases .

4. Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are significantly influenced by their structural components. The presence of the methoxy group on the benzylidene moiety enhances the lipophilicity and biological efficacy of the compound. Modifications in the side chains can lead to variations in potency and selectivity against different biological targets .

Activity Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX-2
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anticancer Study : A study conducted by Carraro Junior et al. evaluated various thiazolidinone compounds for their anticancer activity using MTT assays on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced efficacy .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing thiazolidinone derivatives and testing them against common pathogens. The findings revealed that some compounds displayed superior antibacterial activity compared to standard antibiotics, indicating their potential as new therapeutic agents .

Q & A

What are the optimized synthetic routes for 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazolidinone Core Formation : Condensation of 4-methoxybenzaldehyde with thiourea derivatives in ethanol or DMF under reflux (80–100°C) to form the benzylidene-thiazolidinone intermediate .

Butanoic Acid Sidechain Introduction : Alkylation or Michael addition using chloroacetic acid derivatives, followed by hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield the carboxylic acid group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/EtOH) to achieve >95% purity.
Key Optimization Parameters :

  • Temperature control during condensation (excess heat leads to byproducts).
  • Solvent selection (polar aprotic solvents like DMF improve reaction rates).
  • Catalysts (piperidine or acetic acid for Knoevenagel condensation) .

How is the molecular structure of this compound characterized in academic research?

Level: Basic
Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.5–3.5 ppm (thiazolidinone protons) .
    • ¹³C NMR : Signals at ~170–175 ppm (C=O groups) and ~125–140 ppm (aromatic carbons) .
  • HPLC-MS : To confirm molecular ion peaks ([M+H]⁺) and purity (>98%) .
  • X-ray Crystallography : Resolves Z-configuration of the benzylidene double bond .

What in vitro assays are used to evaluate its preliminary biological activity?

Level: Basic
Methodological Answer:
Standard assays include:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory Screening : Inhibition of COX-2 enzyme (ELISA) or nitric oxide (NO) production in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values reported in µM .
    Controls : Reference compounds (e.g., diclofenac for anti-inflammatory studies) and solvent-only blanks are critical .

How do structural modifications (e.g., substituents on the benzylidene ring) affect bioactivity?

Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

SubstituentActivity Trend (vs. Parent Compound)Reference
4-Methoxy Enhanced COX-2 inhibition
4-Chloro Increased cytotoxicity (HeLa cells)
3,4-Dimethoxy Improved antioxidant capacity
Methodology :
  • Analog Synthesis : Replace 4-methoxybenzaldehyde with substituted aldehydes (e.g., 3,4-dimethoxy).
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 .

What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
The thiazolidinone core participates in:

  • Nucleophilic Attack : The C2 carbonyl is electrophilic, enabling reactions with amines or thiols. For example, substitution at C2 with piperidine occurs in ethanol under reflux, confirmed by loss of the C=O peak in IR .
  • Tautomerization : The exocyclic double bond (Z-configuration) stabilizes resonance structures, influencing reactivity .
    Kinetic Studies : Pseudo-first-order rate constants (k) are measured via UV-Vis spectroscopy to compare substituent effects .

How can contradictory bioactivity data between studies be resolved?

Level: Advanced
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or LPS concentrations in NO assays .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate via HPLC and repeat assays with rigorously purified batches .
  • Solvent Effects : DMSO vs. ethanol can alter cellular uptake. Standardize solvent (≤0.1% DMSO) .

What strategies identify its molecular targets in complex biological systems?

Level: Advanced
Methodological Answer:

  • Pull-Down Assays : Biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) to identify inhibition .
  • Metabolomic Profiling : LC-MS/MS to track changes in metabolic pathways (e.g., glycolysis, oxidative phosphorylation) .

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